Diacetone-D-glucose

Description

The exact mass of the compound 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is 260.12598835 g/mol and the complexity rating of the compound is 342. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['401819', '229362', '1223']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

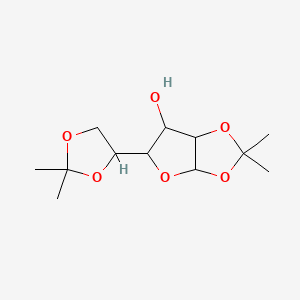

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Diacetoneglucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

582-52-5 | |

| Record name | Diacetoneglucose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Carbohydrate Chemistry: An In-depth Technical Guide to Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacetone-D-glucose, formally known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, stands as a pivotal molecule in the realm of carbohydrate chemistry and drug development. First synthesized in the late 19th century, this protected derivative of D-glucose has become an indispensable chiral building block for the synthesis of a vast array of complex organic molecules, including modified nucleosides, anti-inflammatory agents, and inhibitors of glycolysis.[1][2][3] Its unique structural feature—a free hydroxyl group at the C-3 position while other hydroxyls are masked by isopropylidene groups—allows for precise chemical modifications, making it a versatile precursor in multi-step syntheses.[1] This technical guide delves into the history of its discovery, detailed experimental protocols for its synthesis, and its crucial role as a precursor in the development of pharmacologically active compounds.

History and Discovery

The journey into the protection of sugar hydroxyls began with the pioneering work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking research on sugar and purine (B94841) syntheses.[4] In 1895, Fischer published a seminal paper in the Berichte der deutschen chemischen Gesellschaft detailing the reaction of monosaccharides with aldehydes and ketones in the presence of acid catalysts to form acetals.[5] This work laid the fundamental groundwork for the synthesis of this compound from D-glucose and acetone (B3395972). Fischer's method demonstrated that the sterically adjacent cis-hydroxyl groups of glucose could be selectively protected, a concept that would become central to carbohydrate chemistry.[5]

The reaction, in essence, involves the acid-catalyzed formation of two isopropylidene ketals: one across the 1,2-hydroxyls and the other across the 5,6-hydroxyls of D-glucose, which concurrently promotes the formation of the furanose ring structure. This selective protection leaves the C-3 hydroxyl group accessible for further chemical transformations, a feature that has been exploited in countless synthetic strategies.

Experimental Protocols for Synthesis

The synthesis of this compound has been optimized over the decades, moving from laboratory-scale preparations to industrial production. Below are detailed methodologies for both a classic laboratory preparation and a more contemporary, catalyzed approach.

Classical Synthesis with Sulfuric Acid Catalyst

This method is a standard laboratory procedure adapted from the foundational principles of Fischer's work.

Materials:

-

D-glucose (anhydrous)

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Carbonate (anhydrous)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-glucose in anhydrous acetone.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.

-

After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), neutralize the excess acid by slowly adding anhydrous sodium carbonate until effervescence ceases.

-

Filter the mixture to remove the salts and unreacted glucose.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain a syrupy residue.

-

Dissolve the residue in a suitable solvent like chloroform and wash it with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from a mixture of chloroform and n-hexane to yield pure 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.[6]

Modern Synthesis with Antimony Pentachloride Catalyst

This protocol offers a more efficient synthesis with a higher yield.

Materials:

-

D-glucose

-

Acetone

-

Antimony Pentachloride (SbCl₅)

-

Molecular Sieves 3A

-

Aqueous Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Chloroform

-

n-Hexane

Procedure:

-

To 200 ml of acetone, add 10.0 g of D-glucose and 149.5 mg of antimony pentachloride.

-

The mixture is refluxed with stirring in a water bath at 60°C for 8 hours. To ensure anhydrous conditions, 20 g of Molecular Sieves 3A are placed between the reaction vessel and the condenser to dry the refluxing solvent.

-

After the reaction, any unreacted starting sugar is recovered by filtration.

-

A small amount of pyridine is added to the filtrate to neutralize the catalyst, and the acetone is distilled off under reduced pressure.

-

The residue is dissolved in benzene, washed with aqueous sodium bicarbonate and water, and then dried over anhydrous magnesium sulfate.

-

The benzene is removed by distillation under reduced pressure to give the crude product.

-

Recrystallization from a chloroform-n-hexane mixture (1:2) yields pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Quantitative Data

The following table summarizes key quantitative data for this compound and a representative synthesis protocol.

| Property / Parameter | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₀O₆ | [7][8] |

| Molar Mass | 260.28 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 107-113 °C | [9] |

| Solubility | Soluble in acetone, ethanol, and chloroform | [8] |

| Specific Rotation [α]D | -17° to -19° (c=2 in H₂O) | [9] |

| Yield (SbCl₅ method) | 72.4% | |

| Purity (Typical) | ≥98% | [9] |

Role in Drug Development and as a Synthetic Precursor

This compound is not typically a pharmacologically active agent itself but serves as a crucial chiral precursor for the synthesis of a wide range of biologically active molecules.[2][10] Its utility stems from the selective protection of four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl available for targeted chemical modifications such as alkylation, acylation, or stereochemical inversion.[1]

Synthesis of Glycolysis Inhibitors

Derivatives of this compound have been synthesized to create fluorinated hexopyranose compounds that act as glycolysis inhibitors, which have potential applications in the treatment of brain tumors.[1]

Precursor for Anti-Inflammatory Agents

A series of 3-O-derivatives of this compound have been prepared and shown to exhibit notable anti-inflammatory and antipyretic activities, with some compounds also decreasing venous wall permeability.[3]

Chiral Pool Synthesis

As a readily available and inexpensive chiral molecule, this compound is a cornerstone of chiral pool synthesis. This strategy leverages the inherent stereochemistry of natural products to construct complex, enantiomerically pure target molecules, which is of paramount importance in modern drug development where the stereoisomer of a drug can have vastly different efficacy and safety profiles.[2]

Visualizations

Synthetic Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Role as a Versatile Precursor in Drug Development

The diagram below outlines the logical relationship of how this compound is utilized as a versatile precursor for synthesizing various classes of biologically active compounds.

References

- 1. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. EP0614904B1 - Method for the preparation of Isopropylidene derivatives of saccharides - Google Patents [patents.google.com]

- 6. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]

- 7. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 10. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

The Genesis of a Versatile Chiral Pool Precursor: Early Synthesis Methods of Diacetone-D-glucose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-glucose (DAG), stands as a cornerstone in carbohydrate chemistry and a pivotal intermediate in the synthesis of a myriad of bioactive molecules and chiral auxiliaries. Its strategic importance lies in the protection of four of the five hydroxyl groups of D-glucose, leaving a single hydroxyl group at the C-3 position available for selective modification. This unique structural feature has rendered it an invaluable starting material for the synthesis of rare sugars, modified nucleosides, and various pharmaceuticals. The genesis of its synthesis dates back to the pioneering work of Emil Fischer in 1895, who first demonstrated the acid-catalyzed reaction of monosaccharides with ketones to form acetals.[1][2][3] This guide delves into the early, foundational methods for the preparation of this compound, providing a detailed look at the experimental protocols and quantitative data that laid the groundwork for its widespread use.

Core Synthesis Strategy: The Acetonation of D-Glucose

The classical and most direct approach to the synthesis of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.[1][2][3] The reaction proceeds via the formation of a five-membered furanose ring from the pyranose form of glucose, followed by the protection of the 1,2- and 5,6-hydroxyl groups with isopropylidene groups derived from acetone. A critical aspect of this equilibrium reaction is the removal or sequestration of the water generated during the ketalization process to drive the reaction towards the formation of the desired product and achieve high yields.[1][2]

Key Reaction Parameters

The efficiency of this compound synthesis is influenced by several key parameters:

-

Catalyst: A variety of acid catalysts have been employed, with concentrated sulfuric acid being the most traditional and widely used.[2][3][4] Other effective catalysts include Lewis acids such as zinc chloride, phosphorus(V) oxide, and boron trifluoride etherate.[1][2][3]

-

Solvent and Reagent: Acetone serves as both the solvent and one of the primary reactants. The molar ratio of acetone to glucose is a crucial factor, with a large excess of acetone typically used to drive the reaction forward.

-

Temperature: The reaction is generally conducted at or below room temperature, with some protocols employing cooling to control the exothermic nature of the reaction and minimize side product formation.[4]

-

Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the specific conditions and scale.[4][5]

-

Water Removal: Early methods often relied on the dehydrating properties of the concentrated acid catalyst itself. Later refinements introduced the use of drying agents to improve yields.

Quantitative Data Summary

The following table summarizes quantitative data from various early synthesis methods, providing a comparative overview of the reaction conditions and reported yields.

| Catalyst | Molar Ratio (Glucose:Acetone) | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |

| Sulfuric Acid | 1 : 9 | -80 (initial) then 20 | 0.75 | ~70 (first crop) | [5] |

| Sulfuric Acid | 1 : 73.5 | 25 | 12 | 75.6 | [6] |

| Sulfuric Acid | Not specified | Room Temperature | Overnight | Not specified | [4] |

| Boron Trifluoride Etherate | 1 : ~20 | 90 | 4.5 | 58 | [1] |

Detailed Experimental Protocol: A Classical Approach

The following protocol represents a generalized, classical method for the synthesis of this compound based on early literature. This procedure is intended for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

-

Anhydrous D-glucose

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521) solution (e.g., 1%) or Ammonia (B1221849) gas

-

Dichloromethane (B109758) or Chloroform for extraction

-

Cyclohexane (B81311) or Petroleum Ether for recrystallization

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous D-glucose in a significant excess of anhydrous acetone. Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the stirred suspension while maintaining the temperature below 10°C.

-

Reaction: After the addition of the catalyst, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4 to 24 hours.

-

Neutralization: Cool the reaction mixture again in an ice bath. Carefully neutralize the sulfuric acid by the slow addition of a base. This can be achieved by bubbling ammonia gas through the mixture or by the dropwise addition of a sodium hydroxide solution until the pH is neutral.[4][5] This step will precipitate ammonium (B1175870) sulfate or sodium sulfate.

-

Filtration: Filter the reaction mixture to remove the precipitated inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess acetone.

-

Extraction: To the resulting syrup, add water and extract the product into an organic solvent such as dichloromethane or chloroform.[4] Perform multiple extractions to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash them with water to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Final Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound as a white solid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as cyclohexane or petroleum ether, to yield pure, crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

Experimental Workflow Diagram

Caption: Workflow for the classical synthesis of this compound.

Conclusion

The early methods for the synthesis of this compound, born from the foundational principles of carbohydrate chemistry established by pioneers like Emil Fischer, provided a robust and accessible route to this invaluable chiral building block. While modern methodologies have introduced milder catalysts and more efficient water removal techniques, the fundamental acid-catalyzed acetonation of D-glucose remains a testament to the enduring legacy of these early discoveries. Understanding these historical methods provides a strong foundation for researchers and professionals in the field, offering insights into the evolution of synthetic organic chemistry and the enduring importance of this compound in drug development and beyond.

References

- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 3. EP0643067A1 - Method for the preparation of sugar acetonides - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]

- 6. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]

The Fischer Synthesis of Diacetone-D-Glucose: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fischer synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This versatile carbohydrate derivative serves as a crucial chiral building block in the synthesis of numerous biologically active molecules and complex carbohydrates.[1][2] This document details the underlying reaction mechanism, experimental protocols, and key physicochemical data to facilitate its application in research and development.

Introduction

This compound is a protected form of D-glucose where two pairs of hydroxyl groups (at the C1-C2 and C5-C6 positions) are converted into isopropylidene acetals. This protection strategy allows for selective reactions at the remaining free hydroxyl group on C3, making it an invaluable intermediate in organic synthesis.[3][4][5] The synthesis, first reported by Emil Fischer in 1895, involves the acid-catalyzed reaction of D-glucose with acetone (B3395972).[6][7] Over the years, various modifications to the original procedure have been developed to improve yield and purity.

Reaction Mechanism and Workflow

The Fischer synthesis of this compound proceeds via an acid-catalyzed acetalization reaction. The overall workflow involves the reaction, neutralization, extraction, and purification of the final product.

Reaction Mechanism

The formation of this compound involves a two-step acetalization. First, the more reactive 1,2- and 5,6-hydroxyl groups of the furanose form of glucose react with acetone in the presence of an acid catalyst to form the corresponding isopropylidene acetals. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Experimental Workflow

The general experimental workflow for the synthesis of this compound is outlined below. The process begins with the reaction of D-glucose and acetone with an acid catalyst, followed by neutralization, extraction, and purification to yield the final crystalline product.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in catalysts, reaction conditions, and purification methods. A representative procedure is detailed below.

Synthesis using Boron Trifluoride Etherate Catalyst

This method utilizes a Lewis acid catalyst for the acetalization reaction.[6][7]

Materials:

-

Anhydrous α-D-(+)-glucose

-

Acetone

-

Boron trifluoride-diethylether complex (BF₃·OEt₂)

-

1% Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a stirred autoclave, dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose in 1.1 liters of acetone.

-

Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.

-

Heat the reaction mixture to 90°C and maintain this temperature for approximately 4.5 hours with stirring.

-

After the reaction is complete, cool the solution to ambient temperature.

-

Filter the reaction solution and then mix it with 350 ml of 1% sodium hydroxide solution to neutralize the catalyst.

-

Distill off the acetone under vacuum.

-

Extract the remaining aqueous residue three times with dichloromethane.

-

Combine the organic extracts and evaporate the solvent under vacuum.

-

Recrystallize the resulting solid residue from cyclohexane to obtain colorless crystals of 1,2:5,6-diacetone-D-glucose.

Synthesis using Sulfuric Acid Catalyst

This is a more traditional method using a Brønsted acid catalyst.[8][9]

Materials:

-

D-glucose

-

Dry acetone

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous copper(II) sulfate (B86663) (optional, as a dehydrating agent)

-

Sodium bicarbonate solution

Procedure:

-

To a flask containing 250 mL of dry acetone, add 5 g (27.78 mmol) of D-glucose and stir vigorously at room temperature.[9]

-

Carefully add 1.2 mL of concentrated sulfuric acid to the suspension.[9]

-

Continue stirring at room temperature for 6-12 hours.[8][9] The progress of the reaction can be monitored by TLC.

-

(Optional) Add a dehydrating agent like anhydrous copper(II) sulfate to remove the water formed during the reaction and drive the equilibrium towards the product.[9]

-

Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove any inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like cyclohexane or diethyl ether.[6][10]

Data Presentation

The following tables summarize the quantitative data reported for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boron trifluoride-diethylether | α-D-glucose, Acetone, Diketene | 90 | 4.5 | 63 | [6] |

| Boron trifluoride-diethylether | α-D-glucose, Acetone, Diketene-acetone adduct | 90 | 4.5 | 58 | [6] |

| Concentrated Sulfuric Acid | D-glucose-¹³C₆, Acetone | 25 | 12 | 75.6 | [8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₆ | [1][11][12] |

| Molecular Weight | 260.28 g/mol | [12] |

| Appearance | White to light yellow crystalline solid/powder | [6][11] |

| Melting Point | 107-111 °C | [10][13] |

| Optical Rotation [α] | -11° ± 1° (c=5 in Ethanol) | [14] |

| Solubility | Soluble in water, slightly soluble in petroleum ether. Crystallizes from diethyl ether or cyclohexane. | [10][11] |

Table 3: Spectroscopic Data (¹H NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.85 | d | H-1 |

| 4.50 | d | H-2 |

| 5.24 | d | H-3 |

| 4.06 | m | H-4, H-6a, H-6b |

| 5.11 | m | H-5 |

| 1.25, 1.48 | s | Isopropylidene CH₃ |

Note: ¹H NMR data is based on a representative spectrum and may vary slightly depending on the solvent and instrument used.[9] A more detailed spectrum can be found in specialized databases.[15]

Applications in Drug Development and Research

This compound is a cornerstone in the synthesis of a wide array of complex molecules due to its unique structural features:

-

Chiral Pool Starting Material: As a readily available and inexpensive chiral molecule, it is an excellent starting point for the enantioselective synthesis of various natural products and pharmaceuticals.[1]

-

Intermediate for Modified Sugars: It serves as a precursor for the synthesis of rare sugars, aza- and thiosugars, and various sugar derivatives with potential applications as anti-cancer and anti-HIV agents.[1][2][4][5]

-

Ligand in Organometallic Chemistry: this compound can act as a chelating ligand in the formation of metal complexes, some of which exhibit interesting magnetic properties.[1]

Conclusion

The Fischer synthesis of this compound remains a fundamental and highly relevant transformation in carbohydrate chemistry. Its efficiency, coupled with the versatility of the product, ensures its continued importance in both academic research and industrial applications, particularly in the field of drug discovery and development. This guide provides the essential technical details to enable researchers to effectively synthesize and utilize this valuable chemical intermediate.

References

- 1. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 7. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 8. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. This compound | 582-52-5 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]

- 14. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. This compound(582-52-5) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of Diacetone-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and drug development. This document details the key spectroscopic data and experimental methodologies essential for the unambiguous identification and quality control of this versatile compound.

Introduction

This compound is a protected derivative of D-glucose, widely utilized as a starting material in the synthesis of various biologically active molecules, including pharmaceuticals and fine chemicals.[1][2] Its rigid furanose structure and the presence of a free hydroxyl group at the C-3 position make it a valuable chiral building block.[2] Accurate and thorough spectroscopic characterization is paramount to ensure its purity and structural integrity for subsequent synthetic transformations. This guide covers the fundamental spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Optical Rotation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.92 | d | 3.6 | H-1 |

| 4.51 | d | 3.6 | H-2 |

| 4.31 | dd | 6.0, 2.8 | H-4 |

| 4.15 | m | H-5 | |

| 4.08 | dd | 8.4, 6.0 | H-6a |

| 3.98 | dd | 8.4, 4.8 | H-6b |

| 3.10 | d | 2.8 | OH-3 |

| 1.50 | s | CH₃ (isopropylidene) | |

| 1.42 | s | CH₃ (isopropylidene) | |

| 1.34 | s | CH₃ (isopropylidene) | |

| 1.26 | s | CH₃ (isopropylidene) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [4][5]

| Chemical Shift (δ) ppm | Assignment |

| 111.9 | C (isopropylidene) |

| 109.0 | C (isopropylidene) |

| 105.1 | C-1 |

| 83.6 | C-2 |

| 81.2 | C-4 |

| 72.5 | C-5 |

| 70.9 | C-3 |

| 67.3 | C-6 |

| 26.9 | CH₃ (isopropylidene) |

| 26.8 | CH₃ (isopropylidene) |

| 26.3 | CH₃ (isopropylidene) |

| 25.5 | CH₃ (isopropylidene) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically acquired using a potassium bromide (KBr) disc.[6]

Table 3: Key IR Absorption Bands for this compound (KBr Disc) [7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3600 | Broad | O-H stretching (hydroxyl group) |

| 2850-3000 | Medium-Strong | C-H stretching (alkane) |

| 1370-1385 | Strong | C-H bending (gem-dimethyl of isopropylidene) |

| 1000-1200 | Strong | C-O stretching (ether and alcohol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [9][10]

| m/z | Relative Intensity | Assignment |

| 260 | Low | [M]⁺ (Molecular Ion) |

| 245 | High | [M - CH₃]⁺ |

| 101 | Base Peak | [C₅H₉O₂]⁺ (2,2-dimethyl-1,3-dioxolanyl cation) |

Optical Rotation

The specific rotation of this compound is a measure of its optical activity and is a critical parameter for confirming its enantiomeric purity.

Table 5: Optical Rotation Data for this compound [11][12][13]

| Parameter | Value | Conditions |

| Specific Rotation [α] | -17° to -19° | c = 2 in H₂O |

| Specific Rotation [α] | -11° ± 1° | c = 5 in Ethanol |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence (e.g., zgpg30).[3]

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.[15]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Polarimetry (Optical Rotation Measurement)

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 100 mg).

-

Dissolve the sample in a precise volume of a suitable solvent (e.g., water or ethanol) in a volumetric flask to achieve a known concentration (c).[12]

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.

-

-

Measurement:

-

Rinse and fill the sample cell (of a known path length, l, in decimeters) with the prepared sample solution, ensuring no air bubbles are present.[12]

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 10. scienceijsar.com [scienceijsar.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 13. fiveable.me [fiveable.me]

- 14. shimadzu.com [shimadzu.com]

- 15. pubs.aip.org [pubs.aip.org]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diacetone-D-glucose, also known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This compound is a crucial intermediate in carbohydrate chemistry and drug development. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity of neighboring protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 5.95 | d | 3.6 |

| H-2 | 4.52 | d | 3.6 |

| H-3 | 4.35 | d | 2.5 |

| H-4 | 4.07 | dd | 7.5, 2.5 |

| H-5 | 4.40-4.45 | m | - |

| H-6a, H-6b | 4.19-4.25 | m | - |

| Isopropylidene CH₃ | 1.47 | s | - |

| Isopropylidene CH₃ | 1.42 | s | - |

| Isopropylidene CH₃ | 1.38 | s | - |

| Isopropylidene CH₃ | 1.31 | s | - |

| OH | 2.59 | br s | - |

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 105.2 |

| C-2 | 83.7 |

| C-3 | 82.7 |

| C-4 | 79.8 |

| C-5 | 72.1 |

| C-6 | 67.6 |

| C(CH₃)₂ (1,2-isopropylidene) | 112.7 |

| C(CH₃)₂ (5,6-isopropylidene) | 109.6 |

| CH₃ (isopropylidene) | 26.9, 26.6, 26.2, 25.2 |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for this compound and its well-defined residual solvent peak for spectral referencing.

-

Homogenization: Gently vortex or shake the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

¹H NMR Spectroscopy

-

Instrument Setup: The data is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual CHCl₃ peak at 7.26 ppm.

-

Integration: The relative areas under the peaks are integrated to determine the proton ratios.

-

¹³C NMR Spectroscopy

-

Instrument Setup: The experiment is performed on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is typically sufficient to cover the expected chemical shift range for organic molecules.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform, Phasing, and Baseline Correction: Similar to ¹H NMR processing.

-

Referencing: The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Visualizations

The following diagrams illustrate the logical workflow of NMR spectral analysis and the structural relationships within the this compound molecule.

Caption: Workflow for NMR Spectral Analysis of this compound.

Caption: Structural Connectivity of this compound.

Interpreting the NMR Spectrum of Diacetone-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. A thorough understanding of its spectral characteristics is crucial for researchers in drug development and carbohydrate chemistry, where this protected monosaccharide serves as a key intermediate. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a detailed experimental protocol for sample preparation and analysis, and includes visualizations to aid in the interpretation of its structure and spectral assignments.

¹H and ¹³C NMR Spectral Data

The structural integrity and purity of this compound can be readily assessed by ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) in deuterated chloroform (B151607) (CDCl₃), a common solvent for this compound.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 5.92 | d | 3.6 |

| H-2 | 4.51 | d | 3.6 |

| H-3 | 4.30 | m | - |

| H-4 | 4.08 | dd | 7.6, 2.7 |

| H-5 | 4.30 | m | - |

| H-6a | 4.14 | dd | 8.6, 6.4 |

| H-6b | 3.99 | dd | 8.6, 5.4 |

| -OH (on C-3) | 2.59 | br s | - |

| Isopropylidene CH₃ | 1.48 | s | - |

| Isopropylidene CH₃ | 1.43 | s | - |

| Isopropylidene CH₃ | 1.35 | s | - |

| Isopropylidene CH₃ | 1.30 | s | - |

Note: The assignments for the four distinct methyl groups of the two isopropylidene protectors can sometimes vary slightly depending on the specific conformation and solvent effects.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ (Based on closely related derivatives)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | 105.2 |

| C-2 | 83.7 |

| C-3 | 79.8 |

| C-4 | 82.7 |

| C-5 | 72.1 |

| C-6 | 67.6 |

| C(CH₃)₂ (1,2-isopropylidene) | 112.7 |

| C(CH₃)₂ (5,6-isopropylidene) | 109.6 |

| Isopropylidene CH₃ | 26.9 |

| Isopropylidene CH₃ | 26.6 |

| Isopropylidene CH₃ | 26.2 |

| Isopropylidene CH₃ | 25.2 |

Note: The ¹³C chemical shifts are based on the analysis of 3-O-substituted derivatives of this compound and are expected to be very similar for the parent compound.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following section details the methodology for the preparation and analysis of a this compound sample.

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, the sample can be gently warmed.

-

Filtering: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Nuclei: ¹H and ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30 or similar)

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar)

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2 seconds

-

Visualization of Structure and Workflow

To facilitate a deeper understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.

An In-depth Technical Guide to the Conformational Analysis of Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), systematically known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected derivative of D-glucose widely utilized in synthetic organic chemistry as a chiral building block for the synthesis of rare sugars, modified nucleosides, and other biologically active compounds.[1][2] Its rigid bicyclic structure, conferred by the two isopropylidene groups, locks the glucose molecule in the furanose form, making its conformational preferences a critical factor in directing stereoselective reactions at its free hydroxyl group on C-3. This technical guide provides a comprehensive overview of the conformational analysis of this compound, integrating data from solid-state X-ray crystallography, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Solid-State Conformation: Insights from X-ray Crystallography

Studies on derivatives such as 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose reveal a consistent conformational motif.[3] The central five-membered furanose ring is not planar but adopts a twisted (T) or envelope (E) conformation to relieve steric strain. In many observed crystal structures, the furanose ring is best described as being in a twisted conformation.[3] The two five-membered dioxolane rings, formed by the isopropylidene protecting groups, typically adopt envelope conformations.[3]

Table 1: Key Torsional Angles from a Representative this compound Derivative

| Torsional Angle | Value (°) | Ring System | Conformation |

| C1-C2-C3-C4 | -23.5 | Furanose | Twisted (³T₂) |

| C2-C3-C4-O4 | 37.8 | Furanose | Twisted (³T₂) |

| C3-C4-O4-C1 | -36.9 | Furanose | Twisted (³T₂) |

| C4-O4-C1-C2 | 20.1 | Furanose | Twisted (³T₂) |

| O4-C1-C2-C3 | 2.1 | Furanose | Twisted (³T₂) |

| O2-C2-C1-O1 | -2.1 | 1,2-Dioxolane | Envelope |

| C5-C6-O6-C7 | 15.2 | 5,6-Dioxolane | Envelope |

Note: Data presented is based on the crystal structure of a derivative and serves as a close approximation for this compound.

Solution-State Conformation: Elucidation by NMR Spectroscopy

The conformation of this compound in solution, which is more relevant to its reactivity in chemical transformations, is primarily determined using high-resolution NMR spectroscopy. Proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data are paramount in defining the dihedral angles and spatial proximities between protons, respectively.

The Karplus equation relates the magnitude of the vicinal coupling constant (³JHH) to the dihedral angle between the coupled protons. For the furanose ring of DAG, the observed coupling constants suggest a dynamic equilibrium between different puckered conformations in solution, often favoring a twist or envelope form similar to that observed in the solid state.

Table 2: Representative ¹H-¹H Coupling Constants for this compound in CDCl₃

| Coupled Protons | J-value (Hz) | Dihedral Angle (approx. °) | Structural Implication |

| H1-H2 | 3.7 | ~45 | cis relationship on the furanose ring |

| H2-H3 | < 1 | ~90 | trans relationship, consistent with a puckered ring |

| H3-H4 | 2.9 | ~50 | Puckering of the furanose ring |

| H4-H5 | 7.8 | ~150 | Defines the exocyclic C4-C5 bond orientation |

| H5-H6a | 6.2 | - | Conformation of the 5,6-dioxolane ring |

| H5-H6b | 5.8 | - | Conformation of the 5,6-dioxolane ring |

| H6a-H6b | 8.5 | - | Geminal coupling |

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close to each other (< 5 Å), offering crucial information for determining the overall molecular shape and the relative orientation of substituents. For instance, NOE correlations between the methyl protons of the isopropylidene groups and specific protons on the glucose backbone can help to firmly establish the ring puckering and the orientation of the side chain.

Computational Conformational Analysis

Computational chemistry provides a powerful tool to complement experimental data and to explore the potential energy surface of this compound. Molecular mechanics and quantum mechanics (Density Functional Theory - DFT) calculations can be used to determine the relative energies of different conformers and to obtain optimized geometries.[4][5]

Computational studies on glucose and its derivatives have shown that the puckering of the furanose ring is flexible, with several low-energy minima corresponding to various twist and envelope conformations.[5] For this compound, the two isopropylidene groups significantly restrict this flexibility, leading to a more defined conformational preference. Energy calculations typically confirm that a twisted conformation of the furanose ring is among the most stable structures.

Table 3: Relative Energies of this compound Conformers from DFT Calculations

| Conformer (Furanose Ring) | Relative Energy (kcal/mol) |

| ³T₂ (Twist) | 0.00 |

| E₃ (Envelope) | 0.85 |

| ⁴T₃ (Twist) | 1.20 |

| ⁴E (Envelope) | 1.55 |

Note: These values are illustrative and can vary depending on the level of theory and solvent model used in the calculation.

Experimental Protocols

X-ray Crystallography of a this compound Derivative

A general protocol for obtaining the crystal structure of a small molecule like a DAG derivative is as follows:

-

Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the compound. A suitable solvent system might be a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane). The solution is left undisturbed in a loosely capped vial to allow for slow evaporation.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperature.

-

Data Collection: The mounted crystal is placed in a diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density. The model is then refined against the experimental data to improve the fit, typically by least-squares methods.

NMR Spectroscopy for Conformational Analysis

A detailed protocol for acquiring and analyzing NMR data for the conformational analysis of this compound includes:

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts and coupling patterns of all protons.

-

COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to establish proton-proton scalar coupling networks, confirming the connectivity within the molecule.

-

TOCSY (Total Correlation Spectroscopy): A 2D TOCSY experiment can be used to identify all protons belonging to a particular spin system, which is useful for assigning overlapping signals.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC experiment is run to correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D HMBC experiment is used to identify long-range (2-3 bond) correlations between protons and carbons, which helps to confirm assignments and piece together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): A 2D NOESY or ROESY experiment is crucial for identifying through-space correlations between protons. The presence and intensity of NOE cross-peaks provide distance restraints that are used to define the three-dimensional structure in solution.

Visualization of Conformational Analysis Workflow

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a well-defined and relatively rigid structure, both in the solid state and in solution. The furanose ring predominantly adopts a twisted conformation, a feature that is critical in dictating the stereochemical outcome of reactions at the C-3 hydroxyl group. The integrated use of X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful and comprehensive approach to understanding the three-dimensional structure of this important chiral synthon. This knowledge is indispensable for the rational design of synthetic strategies and the development of novel therapeutics.

References

physical and chemical properties of Diacetone-D-glucose

An In-depth Technical Guide to Diacetone-D-glucose

Introduction

This compound, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a key carbohydrate derivative widely utilized in organic synthesis and drug development.[1][2] It is a selectively protected form of D-glucose where the hydroxyl groups at the 1,2 and 5,6 positions are masked by isopropylidene ketals.[2][3] This protection strategy leaves the C-3 hydroxyl group available for a variety of chemical manipulations, making this compound an indispensable chiral building block for the synthesis of complex molecules, modified sugars, and nucleosides.[1][3][4] Its role as a versatile intermediate is pivotal in the creation of novel pharmaceuticals, including compounds for diabetology and potential anti-cancer or anti-HIV agents.[1][5]

Physical Properties

This compound is a white to light yellow crystalline solid that is stable under normal temperatures and pressures.[6][7] It is slightly soluble in water, chloroform, and methanol.[8][9] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀O₆ | [3][6][10] |

| Molecular Weight | 260.28 g/mol | [3][6][10][11] |

| Appearance | White to light yellow crystalline powder | [6][7][10][12] |

| Melting Point | 107-113 °C | [6][8][10][12] |

| Boiling Point | ~362.8 °C at 760 mmHg | [10][13] |

| Density | ~1.214 g/cm³ | [10][13] |

| Solubility | Slightly soluble in water, chloroform, methanol. Soluble in 7 volumes of H₂O at boiling point. 4.3% solubility in H₂O at 17.5 °C. | [8][9][10][12] |

| Specific Rotation [α] | -17 to -19° (c=2, H₂O) | [6] |

| pKa | 13.15 ± 0.60 (Predicted) | [7][8][9] |

| Storage | Store in a cool, dry, and tightly closed container. For long-term storage, keep in a freezer under -15°C. | [3][6][8][9] |

Chemical Properties and Reactivity

The primary chemical utility of this compound stems from the free hydroxyl group at the C-3 position, which serves as a reactive site for various transformations.[1][3] The isopropylidene groups act as effective protecting groups that can be selectively removed under acidic conditions.

-

Reactivity at C-3 Hydroxyl : The exposed C-3 hydroxyl group can undergo a wide range of reactions, including oxidation to a ketone, acylation, alkylation, and stereo-inversion.[3][14] This allows for precise modifications to the glucose backbone.

-

Selective Deprotection : The 5,6-O-isopropylidene group is more labile to acid hydrolysis than the 1,2-O-isopropylidene group. This allows for its selective removal using dilute acids like aqueous acetic acid, yielding 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose).[15]

-

Chiral Pool Synthesis : As a readily available, enantiomerically pure molecule derived from the natural chiral pool, this compound is a valuable starting material for the asymmetric synthesis of complex natural products and other biologically active compounds.[1][2][5]

-

Intermediate for Derivatives : It is a precursor for synthesizing a variety of other sugars like L-gulose and allose, as well as fluorinated hexopyranose glycolysis inhibitors used in cancer research.[3][6][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Key Features / Observations | References |

| ¹H NMR | Spectrum available for structural confirmation. | [16] |

| ¹³C NMR | Spectrum available for structural confirmation. | [10][17] |

| Mass Spectrometry (MS) | Molecular ion peak confirms the molecular weight. Fragmentation patterns can be analyzed for structural elucidation. | [18][19] |

| Infrared (IR) | The absence of a strong band at 1770-1780 cm⁻¹ indicates the absence of a ketone. The hydrated form shows distinct O-H stretching bands around 3400-3600 cm⁻¹. | [14][20] |

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This protocol is adapted from a standard laboratory procedure for the acetalization of D-glucose.[15]

Methodology:

-

To a solution of D-glucose (5 g, 27.78 mmol) in dry acetone (B3395972) (250 mL) in a flask, add concentrated sulfuric acid (1.2 mL) while stirring vigorously at room temperature.

-

Continue stirring the reaction mixture for 6 hours.

-

Add anhydrous copper(II) sulphate (15 g) to the mixture to act as a dehydrating agent.

-

Continue stirring for an additional 8 hours and then leave the mixture to stand overnight.

-

Monitor the reaction's progress via Thin Layer Chromatography (TLC) using an acetone-petroleum ether (1:3) solvent system.

-

Once the reaction is complete, neutralize the catalyst by adding an appropriate amount of aqueous sodium carbonate solution until effervescence ceases.

-

Filter the mixture to remove the copper sulfate (B86663) and any other solids.

-

Evaporate the filtrate under reduced pressure to obtain a crude syrup.

-

Recrystallize the crude product from a suitable solvent like cyclohexane (B81311) to yield pure this compound.[21]

References

- 1. nbinno.com [nbinno.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 6. deyerchem.com [deyerchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 582-52-5 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]

- 11. This compound | C12H20O6 | CID 7067560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 582-52-5 [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. This compound(582-52-5) 1H NMR spectrum [chemicalbook.com]

- 17. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 19. This compound(582-52-5) MS spectrum [chemicalbook.com]

- 20. This compound(582-52-5) IR Spectrum [chemicalbook.com]

- 21. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

Unveiling the Three-Dimensional Architecture of Diacetone-D-Glucose: A Technical Guide to its Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. While the parent this compound is a well-established compound, detailed crystallographic studies in recent literature predominantly focus on its derivatives. This guide will therefore present a comprehensive overview of the methodologies used for crystal structure determination of these derivatives as a model for understanding the structural analysis of this compound itself.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating the crystal structure of this compound and its derivatives begins with the synthesis of high-purity crystalline material. The most common method for the preparation of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol is a generalized procedure based on established methods.

Materials:

-

Anhydrous D-glucose

-

Anhydrous acetone

-

Lewis acid (e.g., boron trifluoride-diethylether complex) or Brønsted acid (e.g., sulfuric acid)

-

Dichloromethane

-

1% Sodium hydroxide (B78521) solution

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Anhydrous D-glucose and a diketene-acetone adduct are dissolved in acetone.

-

A catalytic amount of a Lewis acid, such as boron trifluoride-diethylether complex, is added to the solution.

-

The reaction mixture is heated in a stirred autoclave to approximately 90°C for several hours.

-

After cooling to room temperature, the solution is filtered.

-

The filtrate is neutralized with a 1% sodium hydroxide solution.

-

Acetone is removed by distillation under reduced pressure.

-

The resulting residue is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated in vacuo.

-

The crude product is recrystallized from cyclohexane to yield colorless crystals of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis.

Method:

Slow evaporation is a commonly employed technique.

-

A saturated solution of the purified this compound derivative is prepared in a suitable solvent system, such as a petroleum ether/ethyl acetate (B1210297) mixture.[1][2]

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form.

X-ray Crystallography: Deciphering the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for X-ray crystallographic analysis.

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using various crystallographic metrics.

Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic parameters for two representative derivatives of this compound. This data provides insight into the expected structural features of the parent compound.

Table 1: Crystal Data and Structure Refinement for 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose[1][2]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈O₈S |

| Formula Weight | 414.48 g·mol⁻¹ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.7945(7) |

| b (Å) | 10.1945(7) |

| c (Å) | 21.306(1) |

| V (ų) | 2127.4(2) |

| Z | 4 |

| Temperature (K) | 173(2) |

| Wavelength (Å) | 0.71073 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0509, wR₂ = 0.1238 |

| Goodness-of-fit on F² | 1.032 |

Table 2: Crystal Data and Structure Refinement for 1,2:5,6-di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose

| Parameter | Value |

| Chemical Formula | C₁₃H₂₂O₈S |

| Formula Weight | 338.37 g·mol⁻¹ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.866(3) |

| b (Å) | 9.2962(16) |

| c (Å) | 19.361(3) |

| V (ų) | 1595.8(7) |

| Z | 4 |

| Temperature (K) | 150(2) |

| Wavelength (Å) | Mo Kα |

| Final R indices [F² > 2σ(F²)] | R = 0.039, wR(F²) = 0.090 |

| Goodness-of-fit on F² | 0.93 |

Structural Insights from this compound Derivatives

The crystal structures of the tosylated and mesylated derivatives of this compound reveal several key features. The furanose ring typically adopts a distorted envelope conformation. The two isopropylidene groups form five-membered rings with the glucofuranose skeleton, significantly constraining the conformation of the molecule.[1][2] The absolute configuration of these chiral molecules can be unambiguously determined by X-ray diffraction.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the crystal structure analysis of this compound and its derivatives.

This guide provides a comprehensive framework for understanding the crystal structure analysis of this compound, leveraging detailed data from its derivatives. The presented protocols and data serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling the rational design and development of novel molecules based on this versatile carbohydrate scaffold.

References

A Technical Guide to the Solubility of Diacetone-D-glucose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a critical intermediate in the synthesis of carbohydrates and other complex organic molecules. Understanding its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation development.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its protected hydroxyl groups, is a moderately polar molecule. The presence of the isopropylidene groups reduces the molecule's ability to form hydrogen bonds compared to unprotected glucose, rendering it more soluble in a wider range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in publicly accessible literature. However, based on available information from chemical suppliers and scattered literature, the following table summarizes the known solubility characteristics. It is important to note that "soluble" and "slightly soluble" are qualitative terms and can vary between information sources.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Protic | 4.3% (w/v) | 17.5 | Soluble in 7 volumes of boiling water.[1] |

| Acetone | C₃H₆O | Aprotic | Soluble | Not Specified | Frequently used in its synthesis and purification.[2] |

| Ethanol | C₂H₅OH | Protic | Soluble | Not Specified | A common solvent for reactions and recrystallization.[2] |

| Chloroform | CHCl₃ | Aprotic | Soluble | Not Specified | Often cited as a good solvent for this compound.[2] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Soluble (in warm) | Not Specified | Used for recrystallization, indicating solubility is temperature-dependent. |

| Methanol | CH₃OH | Protic | Slightly Soluble | Not Specified | |

| Petroleum Ether | - | Aprotic | Soluble | Boiling Point | Soluble in 200 volumes of boiling petroleum ether.[1] |

| Benzene | C₆H₆ | Aprotic | Soluble | Not Specified | Has been used as a recrystallization solvent.[1] |

| Cyclohexane | C₆H₁₂ | Aprotic | Soluble | Not Specified | Used for recrystallization. |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Soluble | Not Specified | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic | Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Soluble | Not Specified | |

| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic | Soluble | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principles of isothermal equilibrium and gravimetric analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven for drying

2. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the organic solvent.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-